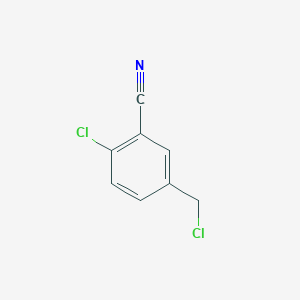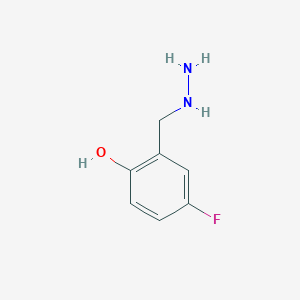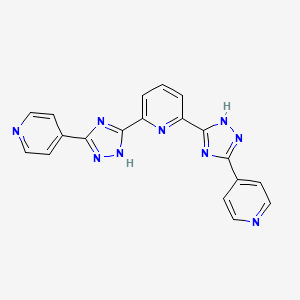![molecular formula C8H8BClO2 B13655715 5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)
5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a heterocyclic compound that contains a boron atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable boronic acid derivative with a chlorinated aromatic compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired benzoxaborole compound.
Industrial Production Methods
Industrial production of 5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxaborole compounds.
Scientific Research Applications
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Studies: The compound is used in studies to understand its interactions with enzymes and other biomolecules.
Industrial Applications: It is explored for use in various industrial processes, including catalysis and the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with hydroxyl groups in biomolecules, such as enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound’s ability to form these bonds is a key factor in its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3,3-dimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol
- 5-chloro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Uniqueness
5-chloro-6-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine and methyl groups at specific positions on the benzoxaborole ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C8H8BClO2 |
|---|---|
Molecular Weight |
182.41 g/mol |
IUPAC Name |
5-chloro-1-hydroxy-6-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BClO2/c1-5-2-7-6(3-8(5)10)4-12-9(7)11/h2-3,11H,4H2,1H3 |
InChI Key |
HNTOMSIULXYBKL-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=CC(=C(C=C2CO1)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


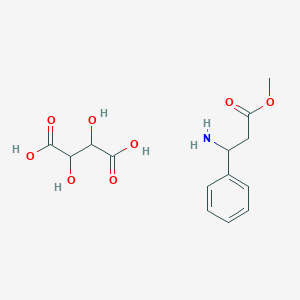
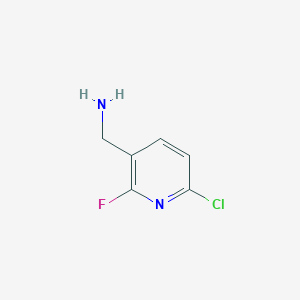
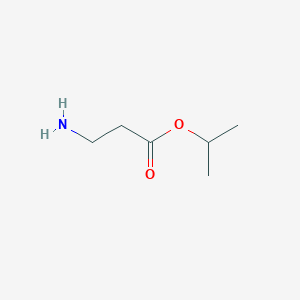
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2,4,6-trimethoxyphenyl)disulfanyl]propanoic acid](/img/structure/B13655658.png)

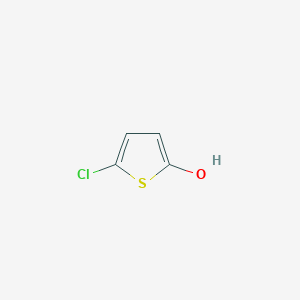
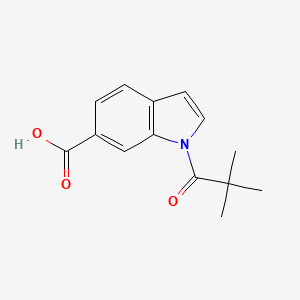
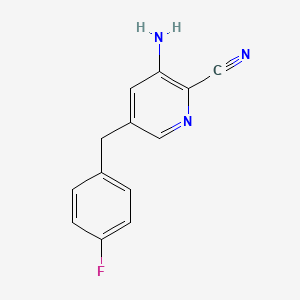
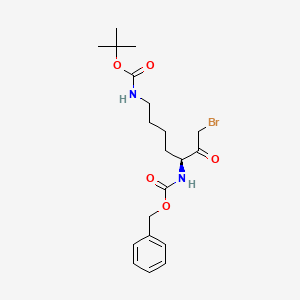
![7-Fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13655692.png)
